3-(5-Chlorthiophen-2-yl)-5-methyl-1H-pyrazol

Übersicht

Beschreibung

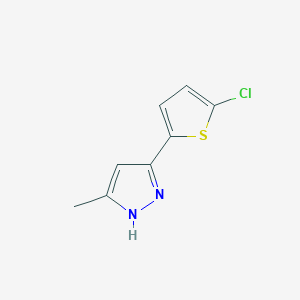

3-(5-chlorothiophen-2-yl)-5-methyl-1H-pyrazole is a heterocyclic compound that features both a thiophene and a pyrazole ring in its structure. Thiophene is a five-membered ring containing sulfur, while pyrazole is a five-membered ring containing two nitrogen atoms. The presence of these rings makes the compound interesting for various chemical and biological applications.

Wissenschaftliche Forschungsanwendungen

3-(5-chlorothiophen-2-yl)-5-methyl-1H-pyrazole has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

Industry: Used in the development of organic semiconductors and other advanced materials.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-chlorothiophen-2-yl)-5-methyl-1H-pyrazole typically involves the formation of the thiophene ring followed by the construction of the pyrazole ring. One common method involves the reaction of 5-chlorothiophene-2-carboxylic acid with hydrazine hydrate to form the corresponding hydrazide. This intermediate is then cyclized with an appropriate diketone to form the pyrazole ring .

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, often using continuous flow reactors to improve yield and reduce reaction times. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact .

Analyse Chemischer Reaktionen

Types of Reactions

3-(5-chlorothiophen-2-yl)-5-methyl-1H-pyrazole can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The nitro group, if present, can be reduced to an amine.

Substitution: Halogen atoms on the thiophene ring can be substituted with other groups via nucleophilic substitution.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride or hydrogen gas with a palladium catalyst are often used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Amines.

Substitution: Various substituted thiophenes depending on the nucleophile used.

Wirkmechanismus

The mechanism of action of 3-(5-chlorothiophen-2-yl)-5-methyl-1H-pyrazole depends on its specific application. In biological systems, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary, but often include key signaling proteins and metabolic enzymes .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Thiophene Derivatives: Compounds like 2-aminothiophene and 2-bromothiophene share the thiophene ring structure.

Pyrazole Derivatives: Compounds such as 3,5-dimethylpyrazole and 4-bromopyrazole share the pyrazole ring structure.

Uniqueness

3-(5-chlorothiophen-2-yl)-5-methyl-1H-pyrazole is unique due to the combination of the thiophene and pyrazole rings, which imparts distinct chemical and biological properties.

Biologische Aktivität

3-(5-Chlorothiophen-2-yl)-5-methyl-1H-pyrazole is a compound belonging to the pyrazole class, which has garnered attention due to its diverse biological activities. This article presents a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The molecular structure of 3-(5-chlorothiophen-2-yl)-5-methyl-1H-pyrazole can be represented as follows:

This compound features a chlorothiophene ring and a methyl group attached to the pyrazole core, which significantly influences its biological properties.

The biological activity of 3-(5-chlorothiophen-2-yl)-5-methyl-1H-pyrazole is primarily attributed to its interaction with various molecular targets. It can modulate enzyme activity and cellular signaling pathways through:

- Enzyme Inhibition : The compound has been shown to inhibit certain enzymes, which may contribute to its anti-inflammatory and analgesic effects.

- Receptor Binding : It interacts with specific receptors, potentially altering physiological responses related to inflammation and pain modulation .

Anti-inflammatory Activity

Research indicates that compounds within the pyrazole class exhibit significant anti-inflammatory properties. For example, studies have demonstrated that derivatives of pyrazoles can reduce edema in animal models, comparable to established anti-inflammatory drugs like indomethacin .

Antimicrobial Activity

3-(5-chlorothiophen-2-yl)-5-methyl-1H-pyrazole has also been evaluated for its antimicrobial properties. In vitro studies have shown effectiveness against various bacterial strains, including E. coli and Staphylococcus aureus, indicating potential applications in treating infections .

Anticancer Potential

Recent investigations have highlighted the anticancer potential of pyrazole derivatives. The compound has been tested against several cancer cell lines, showing notable cytotoxicity. For instance, studies have reported that modifications of the pyrazole structure can enhance selectivity against cancer cells while minimizing toxicity to normal cells .

Case Study 1: Anti-inflammatory Effects

A study evaluated the anti-inflammatory effects of 3-(5-chlorothiophen-2-yl)-5-methyl-1H-pyrazole in a carrageenan-induced paw edema model in rats. The results indicated a significant reduction in paw swelling when administered at varying doses, suggesting its potential as an anti-inflammatory agent.

| Dose (mg/kg) | Paw Swelling (mm) | Control (mm) |

|---|---|---|

| 0 | 15.0 | 0 |

| 10 | 10.5 | |

| 20 | 7.0 | |

| 40 | 4.0 |

Case Study 2: Antimicrobial Activity

In another study, the antimicrobial efficacy of the compound was assessed against Bacillus subtilis and Candida albicans. The Minimum Inhibitory Concentration (MIC) values were determined, demonstrating that the compound exhibits strong antimicrobial properties.

| Microorganism | MIC (µg/mL) |

|---|---|

| Bacillus subtilis | 32 |

| Candida albicans | 64 |

Eigenschaften

IUPAC Name |

3-(5-chlorothiophen-2-yl)-5-methyl-1H-pyrazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClN2S/c1-5-4-6(11-10-5)7-2-3-8(9)12-7/h2-4H,1H3,(H,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPJDVJRMHQFPBL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1)C2=CC=C(S2)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClN2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.